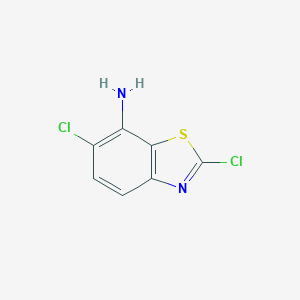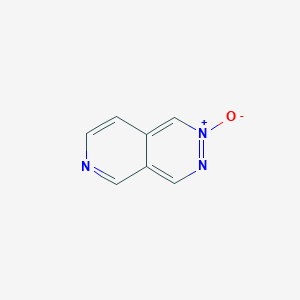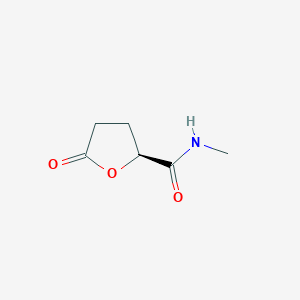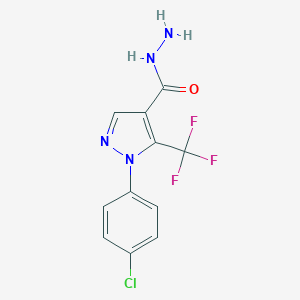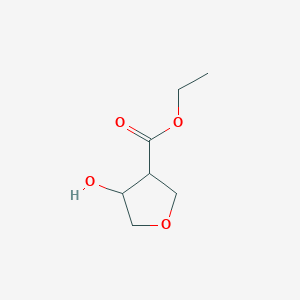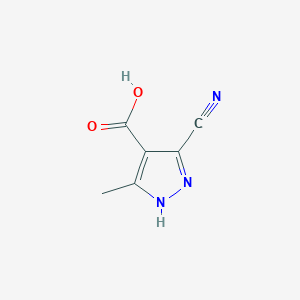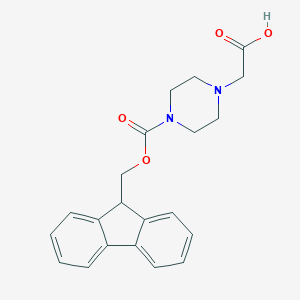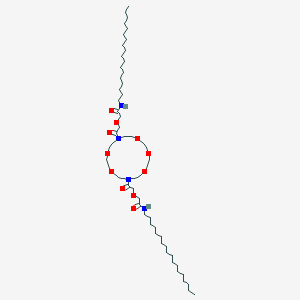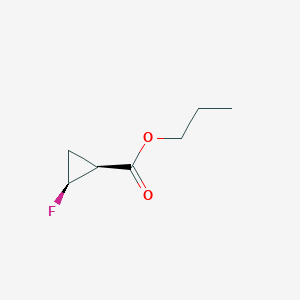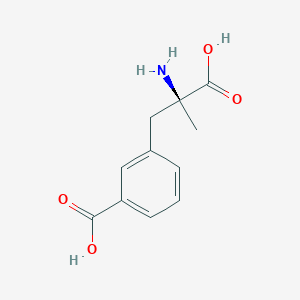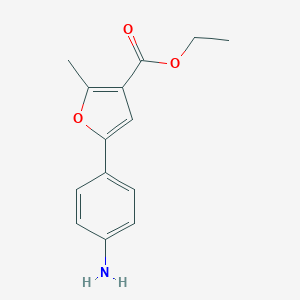
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate often involves multiple steps, including chloromethylation and Friedel–Crafts reactions. A typical approach includes the condensation of ethylene acetals of substituted levulinic esters with ethyl formate, followed by cyclisation to produce furans (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
Analyzing the molecular structure of related compounds, such as ethyl 5-(aminomethyl)-2-furoate, involves detailed spectroscopic and theoretical studies. These studies often utilize techniques like FT-IR, Raman spectroscopy, and X-ray diffraction to understand the compound's structure (Koca et al., 2014).
Chemical Reactions and Properties
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and its derivatives participate in various chemical reactions. For example, derivatives of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid have been studied for their glycosidase inhibitory activities, indicating a range of chemical reactivities (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Physical Properties Analysis
The physical properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate-related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, can be studied through crystallography. These studies reveal insights into intermolecular interactions, such as N⋯π and O⋯π interactions, which are crucial for understanding the compound's physical characteristics (Zhang, Wu, & Zhang, 2011).
Chemical Properties Analysis
The chemical properties of these compounds can be complex. For instance, studies on the enzymatic synthesis of biobased polyesters using derivatives of furans, such as 2,5-bis(hydroxymethyl)furan, provide insights into the chemical properties and potential applications of these compounds in sustainable materials production (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Glycosidase Inhibitory Activities
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives have been explored for their potential in inhibiting glycosidases, offering a pathway for the development of selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase. The derivatives demonstrate significant inhibitory activity, marking them as promising leads for therapeutic interventions in diseases related to enzyme dysfunction. The synthesis of these compounds involves the Garcia-Gonzalez reaction, highlighting the chemical versatility and potential biomedical applications of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate in developing selective enzyme inhibitors (Moreno‐Vargas et al., 2003).
Chemical Transformations and Heteroarylations
Research into the chemical properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate-related compounds has led to insights into their reactivity and potential for forming biheteroaryls through direct heteroarylations. Such studies provide a foundation for synthesizing complex organic molecules that could have applications in material science and drug development. This research underscores the compound's role in facilitating novel organic reactions and synthesizing new materials (Fu et al., 2012).
Renewable PET Synthesis
Investigations into the use of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives in the production of biobased terephthalic acid precursors for renewable PET synthesis highlight the environmental applications of this chemical. By catalyzing Diels–Alder and dehydrative aromatization reactions with ethylene, researchers aim to create sustainable pathways for producing materials traditionally derived from fossil fuels. This approach not only diversifies the applications of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate but also contributes to the development of green chemistry solutions for material production (Pacheco et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXMKJYQNXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372458 | |
| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
CAS RN |
175276-70-7 | |
| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
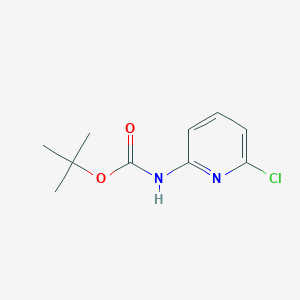
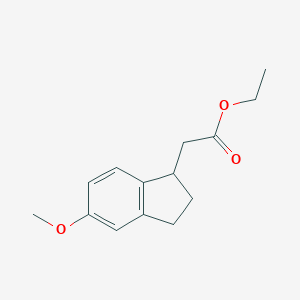
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
